molecular formula C11H16N2O2 B045551 Propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide CAS No. 124237-26-9

Propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide

Cat. No. B045551
M. Wt: 208.26 g/mol
InChI Key: NKROTMDQIANJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is also known as carfentrazone-ethyl, and it is a herbicide that is used to control broadleaf weeds in crops such as wheat, barley, and rice.

Scientific Research Applications

Propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide has been extensively studied for its potential applications in various fields. In agriculture, carfentrazone-ethyl is used as a herbicide to control broadleaf weeds in crops such as wheat, barley, and rice. In addition, carfentrazone-ethyl has been studied for its potential applications in medicine, including its use as an anti-inflammatory agent.

Mechanism Of Action

Carfentrazone-ethyl works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates that cause damage to the plant cells, resulting in the death of the plant. Carfentrazone-ethyl has a fast-acting mode of action, with visible symptoms of weed control observed within hours of application.

Biochemical And Physiological Effects

Carfentrazone-ethyl has been shown to have low toxicity to humans and animals, with no adverse effects observed at normal application rates. However, it is important to follow safety guidelines when handling carfentrazone-ethyl, as it can cause skin irritation and eye damage.

Advantages And Limitations For Lab Experiments

Carfentrazone-ethyl has several advantages for use in lab experiments, including its fast-acting mode of action and low toxicity to humans and animals. However, it is important to note that carfentrazone-ethyl is a herbicide and may not be suitable for all types of experiments. In addition, care should be taken to ensure that the concentration of carfentrazone-ethyl used in experiments is appropriate for the intended purpose.

Future Directions

There are several potential future directions for research on propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide. One area of interest is the development of new herbicides based on the structure of carfentrazone-ethyl, with improved selectivity and efficacy. In addition, carfentrazone-ethyl has been studied for its potential applications in medicine, including its use as an anti-inflammatory agent. Further research in this area may lead to the development of new drugs for the treatment of inflammatory diseases. Finally, there is also potential for the use of carfentrazone-ethyl in environmental remediation, particularly in the removal of pollutants from soil and water.

Synthesis Methods

Propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide is synthesized by reacting 2-methyl-3-nitrobenzoic acid with 3-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield the final product, carfentrazone-ethyl.

properties

CAS RN

124237-26-9

Product Name

Propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-2-(3-methylphenoxy)propanehydrazide

InChI

InChI=1S/C11H16N2O2/c1-8-5-4-6-9(7-8)15-11(2,3)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14)

InChI Key

NKROTMDQIANJCN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(C)(C)C(=O)NN

Canonical SMILES

CC1=CC(=CC=C1)OC(C)(C)C(=O)NN

Other CAS RN

124237-26-9

synonyms

2-methyl-2-(3-methylphenoxy)propanehydrazide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.